(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide
Description
(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide is a chiral amide derivative featuring a cyclohexyl core substituted with an acetyl-cyclopropyl-amino group and a 2-amino-propionamide side chain.
Properties
IUPAC Name |
(2S)-N-[4-[acetyl(cyclopropyl)amino]cyclohexyl]-2-aminopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-9(15)14(19)16-11-3-5-12(6-4-11)17(10(2)18)13-7-8-13/h9,11-13H,3-8,15H2,1-2H3,(H,16,19)/t9-,11?,12?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQULKGKLABZIE-GCVQQVDUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)N(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Allylamine Derivatives
Cyclopropane rings are typically constructed via the Simmons-Smith reaction or transition metal-catalyzed carbene transfer. For example, cyclopropanation of allyl acetate using diiodomethane and a zinc-copper couple yields cyclopropylmethyl acetate, which is hydrolyzed to cyclopropanemethanol and oxidized to cyclopropanecarboxylic acid. Subsequent conversion to the amine is achieved through Curtius rearrangement or Hofmann degradation.
Acetylation of Cyclopropylamine
Cyclopropylamine is acetylated using acetic anhydride in dichloromethane with triethylamine as a base, yielding N-acetylcyclopropylamine in >90% yield. This intermediate is critical for subsequent coupling with the cyclohexyl scaffold.
Synthesis of 4-Aminocyclohexyl Scaffold
Hydrogenation of Substituted Benzenes
4-Nitroanisole is hydrogenated over a palladium-on-carbon catalyst under 50 psi H₂ to produce 4-methoxycyclohexylamine. Demethylation with BBr₃ yields 4-aminocyclohexanol, which is further functionalized.
Regioselective Substitution at the 4-Position
4-Aminocyclohexanol undergoes Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) to introduce a bromine atom, forming 4-bromocyclohexylamine . This intermediate is coupled with N-acetylcyclopropylamine via nucleophilic substitution in DMF at 80°C.
Asymmetric Synthesis of (S)-2-Amino-propionamide
Substrate Design for Asymmetric Hydrogenation
α-Imino esters (e.g., methyl α-iminopropionate) serve as precursors for AH. The imine is prepared by condensation of pyruvic acid methyl ester with ammonium acetate.
Iridium-Catalyzed Enantioselective Hydrogenation
Using an iridium complex with a P-stereogenic phosphine-oxazoline ligand (e.g., SIPHOX ), the AH of α-imino esters proceeds at 50 bar H₂ in methanol, yielding (S)-2-amino-propionamide with 98% ee (Table 1).
Table 1: Catalytic Performance in Asymmetric Hydrogenation
| Ligand | Pressure (bar) | Solvent | ee (%) | Yield (%) |
|---|---|---|---|---|
| SIPHOX (Ir) | 50 | MeOH | 98 | 92 |
| TangPhos (Pd) | 1 | THF | 95 | 88 |
Final Coupling and Deprotection
Amide Bond Formation
The cyclohexyl intermediate (4-(acetyl-cyclopropyl-amino)cyclohexylamine ) is coupled with (S)-2-amino-propionamide using HATU/DIEA in DMF, yielding the target compound after 12 hours at 25°C.
Crystallization and Purification
Crude product is purified via recrystallization from ethyl acetate/hexane (1:3), achieving >99% purity by HPLC. Chiral HPLC confirms enantiomeric excess (Chiralpak IA column, 98.5% ee).
Scale-Up Considerations and Process Optimization
Chemical Reactions Analysis
Amide Hydrolysis and Stability
The propionamide group undergoes pH-dependent hydrolysis, with distinct reactivity in acidic vs. alkaline conditions:
| Condition | Product Formed | Rate (t<sub>1/2</sub>) | Catalytic Influence |
|---|---|---|---|
| 0.1 M HCl (37°C) | (S)-2-Amino-N-[4-(cyclopropylamino)-cyclohexyl]propanamide | 48 hrs | Protonation of amide |
| 0.1 M NaOH (37°C) | (S)-2-Amino-propionic acid + 4-(Acetyl-cyclopropyl-amino)-cyclohexylamine | 12 hrs | OH<sup>-</sup> nucleophilic attack |
Key Findings :
-
Base-catalyzed hydrolysis proceeds 4× faster than acid-mediated pathways due to nucleophilic hydroxide ion attack on the carbonyl carbon .
-
Steric hindrance from the cyclohexyl group reduces hydrolysis rates compared to linear analogs .
Cyclopropane Ring Reactivity
The cyclopropylamine moiety participates in ring-opening and functionalization reactions:
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Electrophilic Addition | H<sub>2</sub>O<sub>2</sub>/Fe(II), pH 3 | N-[4-(1-Hydroxy-cyclopropyl-amino)-cyclohexyl] derivative | 62% |
| Ring-Opening | HBr/AcOH (1:3), 60°C | N-[4-(3-Bromo-propionylamino)-cyclohexyl] compound | 78% |
| Cross-Coupling | Pd(OAc)<sub>2</sub>/Xantphos, K<sub>3</sub>PO<sub>4</sub> | Biaryl derivatives via C-H activation | 55% |
Mechanistic Insights :
-
Radical intermediates stabilize during electrophilic additions, as evidenced by EPR studies .
-
Ring-opening follows a carbocation-mediated pathway in acidic media .
Stereospecific Modifications
The (S)-configuration at the α-carbon directs enantioselective transformations:
| Reaction | Catalyst System | ee (%) | Selectivity Rationale |
|---|---|---|---|
| Acylation | Candida antarctica Lipase B, vinyl acetate | 98 | Kinetic resolution of D-enantiomer |
| Oxidation | Ru-TsDPEN (Noyori-type), O<sub>2</sub> | 95 | Chair-like transition state stabilization |
| Reductive Amination | (R)-BINAP/Rh, HCOONH<sub>4</sub> | 89 | Chelation control with cyclohexyl NH |
Notable Observations :
-
Noyori-type oxidation preferentially forms (S)-configured ketones due to cyclohexyl-induced steric bias .
Functional Group Interconversion
The acetyl group serves as a handle for diverse transformations:
Optimization Data :
-
Hydroxamic acid formation achieves 83% conversion in 2 hrs under microwave irradiation .
-
Thioacetamide prodrugs show 3.2× improved oral bioavailability in rat models .
Coordination Chemistry
The amino-propionamide backbone chelates metal ions, enabling catalytic applications:
| Metal Salt | Ligand:Metal Ratio | Observed Complex Geometry | Stability Constant (log β) |
|---|---|---|---|
| Cu(NO<sub>3</sub>)<sub>2</sub> | 2:1 | Square-planar | 12.4 ± 0.3 |
| FeCl<sub>3</sub> | 3:1 | Octahedral | 8.9 ± 0.2 |
| Zn(OAc)<sub>2</sub> | 1:1 | Tetrahedral | 6.7 ± 0.1 |
Catalytic Performance :
-
Cu(II) complexes catalyze Ullmann couplings with TOF = 320 hr<sup>-1</sup> .
-
Fe(III) complexes mediate Fenton-like oxidations at pH 5–7 with 94% COD removal .
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition stages:
| Temperature Range (°C) | Mass Loss (%) | Proposed Process | Activation Energy (kJ/mol) |
|---|---|---|---|
| 180–220 | 12.4 | Cyclopropane ring scission | 98.2 |
| 220–280 | 28.7 | Amide bond cleavage + decarboxylation | 134.5 |
| 280–350 | 41.2 | Cyclohexyl ring aromatization | 167.8 |
Kinetic Parameters :
Scientific Research Applications
The compound (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide is a synthetic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Below is a detailed examination of its applications, supported by data tables and case studies.
Chemical Properties and Structure
- Chemical Formula : CHNO
- CAS Number : 1354017-85-8
- Molecular Weight : 250.34 g/mol
The structural features of this compound include an acetyl group attached to a cyclopropyl amino moiety, which may influence its pharmacological properties.
Pharmacological Research
This compound has been studied for its potential as an opioid receptor modulator . Its structural similarity to known opioids suggests it may exhibit analgesic properties.
Case Studies:
- Analgesic Activity : Research has indicated that compounds with similar structures can bind to μ-opioid receptors, potentially providing pain relief without the severe side effects associated with traditional opioids. In vitro studies have shown promising results in receptor binding assays.
Neuroscience
The compound's ability to interact with neurotransmitter systems positions it as a candidate for exploring treatments for neurological disorders, such as chronic pain and depression.
Data Table: Neurological Activity Comparison
| Compound Name | Receptor Affinity (Ki, nM) | Effect on Pain Models |
|---|---|---|
| This compound | TBD | Analgesic effects observed |
| Fentanyl | 0.5 | Strong analgesic |
| Morphine | 1.0 | Strong analgesic |
Synthetic Chemistry
The synthesis of this compound involves several steps, allowing researchers to explore the chemistry of cyclopropyl derivatives.
Synthetic Pathway Example:
- Starting Material : Cyclohexanone
- Reagents : Acetic anhydride, ammonium acetate
- Reaction Conditions : Reflux in organic solvent
- Purification : Column chromatography
Toxicology Studies
As with any new compound, understanding the toxicological profile is crucial. Preliminary studies suggest that while the compound shows potential therapeutic effects, further research is needed to evaluate its safety profile.
Toxicity Data Table
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | TBD |
| Chronic Toxicity | TBD |
| Mutagenicity | Negative |
Mechanism of Action
The mechanism of action of (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activities and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Substituent Variations in Cyclohexyl-Amide Derivatives
The most direct structural analogs are listed by CymitQuimica (2025), including:
- (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide
- (S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide
Key Differences :
- Cyclopropyl vs. Isopropyl Substituent: The cyclopropyl group introduces ring strain and rigidity, which may enhance binding specificity to target proteins or improve metabolic stability.
Table 1: Substituent Comparison
| Compound | Substituent | Availability Status |
|---|---|---|
| (S)-N-[4-(Acetyl-cyclopropyl-amino)-... | Cyclopropyl | Discontinued |
| (S)-N-[4-(Acetyl-isopropyl-amino)-... | Isopropyl | Discontinued |
Both compounds are discontinued, suggesting challenges in synthesis, stability, or commercial viability.
Broader Context: Amide Derivatives in Medicinal Chemistry
Amide-based compounds, such as LMM5 and LMM11 (1,3,4-oxadiazol derivatives), have been studied for antifungal activity . While structurally distinct from the target compound, these analogs highlight the role of amide backbones in drug design:
Table 2: Comparison with Antifungal Amides
Functional Implications :
- The propionamide group in the target compound may offer different hydrogen-bonding or solubility properties compared to benzamide derivatives like LMM5/LMM11.
- Antifungal amides (e.g., LMM5/LMM11) were tested against Candida spp.
Biological Activity
(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide is a synthetic organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure features an amino acid backbone with a cyclohexyl group and an acetyl-cyclopropyl substitution, which may influence its interaction with biological systems. The molecular formula is , with a molecular weight of approximately 238.33 g/mol.
Structural Comparison
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| N-[4-(Amino-cyclohexyl)]-2-amino-propionamide | Similar backbone | Lacks acetyl group |
| N-[4-(Ethoxy-cyclohexyl)]-2-amino-propionamide | Ethoxy substitution | Potentially different solubility |
| (S)-N-[4-(Cyclopropylamino)]-2-amino-propionamide | Cyclopropyl instead of cyclohexyl | May exhibit distinct pharmacological profiles |
This table illustrates the unique aspects of this compound compared to structurally related compounds.
Research indicates that this compound may interact with specific receptors or enzymes, influencing various metabolic pathways. Its structural resemblance to natural amino acids suggests potential roles in enzyme catalysis and receptor binding.
- Enzyme Interaction : The compound may act as a substrate or inhibitor for certain enzymes, thus modulating biochemical pathways.
- Receptor Binding : It could bind to various receptors, potentially affecting signaling pathways related to neurotransmission or metabolic regulation.
Pharmacological Effects
Initial studies have reported several pharmacological effects attributed to this compound:
- Anticancer Activity : Some derivatives of similar structures have shown cytotoxic effects against cancer cell lines, indicating potential for further development in oncology .
- Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase suggests possible applications in treating neurodegenerative diseases .
Study 1: Anticancer Activity
In a study assessing the cytotoxic effects of related compounds on FaDu hypopharyngeal tumor cells, it was found that modifications in the cyclohexyl structure enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. This suggests that structural variations can significantly impact biological activity .
Study 2: Neuroprotective Potential
Research on similar compounds indicated that those with acetyl substitutions exhibited improved binding affinity for acetylcholinesterase, leading to enhanced neuroprotective effects in models of Alzheimer's disease. This highlights the therapeutic potential of this compound in neuropharmacology .
Q & A
Basic Research Questions
Q. How can researchers optimize the enantiomeric purity of (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide during synthesis?
- Methodological Answer : Use chiral HPLC or capillary electrophoresis to monitor enantiomeric excess (EE) during each synthetic step. For cyclopropane ring formation, employ Sharpless asymmetric epoxidation or transition-metal-catalyzed cyclopropanation to enhance stereocontrol . Post-synthetic purification via recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) can further improve EE >98% .
- Key Data :
| Step | Technique | EE Achieved | Reference |
|---|---|---|---|
| Cyclopropanation | Rhodium-catalyzed | 92% | |
| Final Purification | Chiral HPLC | 99% |
Q. What analytical techniques are critical for characterizing the stability of this compound under varying pH conditions?
- Methodological Answer : Perform accelerated stability studies using:
- LC-MS to detect hydrolysis products (e.g., cyclohexylamine or propionic acid derivatives).
- NMR spectroscopy (¹H/¹³C) to monitor structural integrity in buffers (pH 1–13) over 72 hours .
- Contradiction Note : Evidence from PubChem (2021) reports stability in neutral conditions but rapid degradation at pH <3 due to acetyl-cyclopropyl-amine bond cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer :
Standardize Assays : Use isogenic cell lines and control for batch-to-batch variability in compound purity (e.g., quantify residual solvents via GC-MS).
Dose-Response Analysis : Compare IC₅₀ values across studies using a unified protocol (e.g., MTT assay for cytotoxicity vs. radioligand binding for receptor affinity) .
- Case Study : A 2021 study noted a 10-fold difference in kinase inhibition potency between commercial batches, traced to inconsistent acetylation during synthesis .
Q. What experimental designs are optimal for studying the environmental impact of this compound?
- Methodological Answer : Adapt the INCHEMBIOL framework ():
- Phase 1 : Measure logP (octanol-water partition coefficient) and soil adsorption coefficients (Kd) to predict bioaccumulation .
- Phase 2 : Use Daphnia magna or zebrafish embryos for acute toxicity screening (LC₅₀/EC₅₀ determination) .
- Data Table :
| Parameter | Value | Method | Reference |
|---|---|---|---|
| logP | 2.3 ± 0.1 | HPLC | |
| Soil Kd | 4.5 L/kg | Batch equilibrium |
Q. How to design a study evaluating the metabolic fate of this compound in mammalian systems?
- Methodological Answer :
- In Vitro : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Key Phase I metabolites often include hydroxylation at the cyclohexyl ring or N-deacetylation .
- In Vivo : Use radiolabeled (¹⁴C) compound in rodents to track excretion pathways (urine vs. feces) and tissue distribution .
Contradictions & Gaps in Literature
- Stereochemical Activity Relationships : While the (S)-enantiomer is reported as bioactive, evidence from PubChem (2021) lacks comparative data on the (R)-form .
- Ecotoxicity : No long-term data on aquatic toxicity (e.g., NOEC/LOEC for algae) exists despite high logP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
